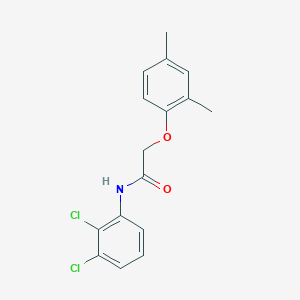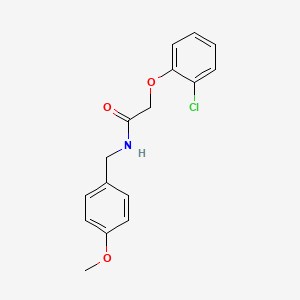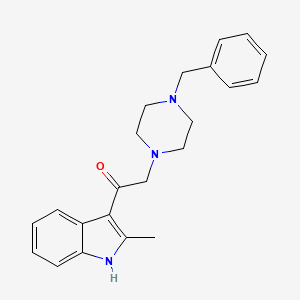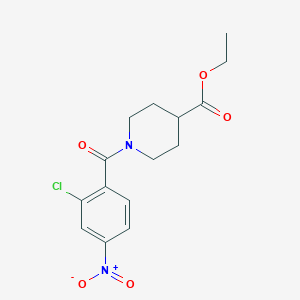
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide, commonly known as dicamba, is a synthetic herbicide that has been used in agriculture since the 1960s. It is widely used to control broadleaf weeds in various crops, including soybeans, cotton, corn, and wheat. Dicamba is effective against many weed species, including glyphosate-resistant weeds, and has become an essential tool for farmers to manage weed populations in their fields.
作用机制
Dicamba works by mimicking the plant hormone auxin, which regulates plant growth and development. It disrupts the normal growth patterns of susceptible plants, leading to abnormal growth and eventual death. Dicamba is taken up by the plant through its leaves and roots and is translocated throughout the plant, leading to widespread herbicidal activity.
Biochemical and Physiological Effects
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It can cause cell division to occur at an abnormal rate, leading to abnormal growth and eventual death. It can also cause the formation of abnormal roots and stems, leading to stunted growth and reduced yield. Dicamba can also cause oxidative stress in plants, leading to damage to cell membranes and other cellular structures.
实验室实验的优点和局限性
Dicamba has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it accessible for many researchers. It is also highly effective against many weed species, making it a valuable tool for studying plant growth and development. However, dicamba can be difficult to work with due to its volatility and potential to drift, which can lead to unintended effects on neighboring plants.
未来方向
There are several directions for future research on dicamba. One area of interest is the development of new formulations that reduce the potential for drift and off-target effects. Another area of interest is the study of dicamba-resistant weed species and the development of new herbicides to control them. Additionally, there is a need for further research on the environmental impact of dicamba and its potential to cause harm to non-target plants and wildlife.
Conclusion
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide, or dicamba, is a synthetic herbicide that has been widely used in agriculture since the 1960s. It is effective against many weed species, including glyphosate-resistant weeds, and has become an essential tool for farmers to manage weed populations in their fields. However, dicamba has also been shown to have the potential to drift and cause damage to neighboring crops, leading to regulatory restrictions on its use. Further research is needed to develop new formulations and herbicides to control dicamba-resistant weeds and reduce the potential for off-target effects.
合成方法
Dicamba can be synthesized through several methods, including the reaction of 2,4-dimethylphenol with 2,3-dichlorobenzoyl chloride in the presence of a base, such as sodium hydroxide. The resulting product is then acetylated with acetic anhydride to form dicamba.
科学研究应用
Dicamba has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective against many weed species, including glyphosate-resistant weeds, and has been used as an alternative to glyphosate in some cases. Dicamba has also been studied for its potential to drift and cause damage to neighboring crops, leading to regulatory restrictions on its use.
属性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-6-7-14(11(2)8-10)21-9-15(20)19-13-5-3-4-12(17)16(13)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZMJKQILKXXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5705988.png)
![N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5705994.png)





![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid](/img/structure/B5706043.png)

![3-allyl-2-(isopropylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5706051.png)



